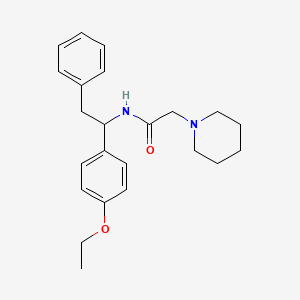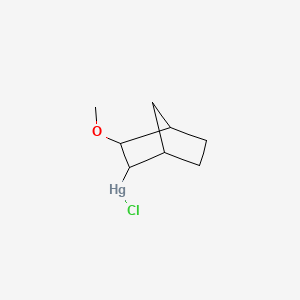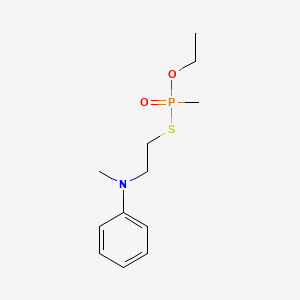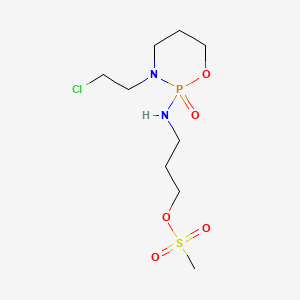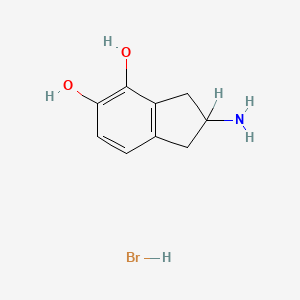
2-Amino-2,3-dihydro-1H-indene-4,5-diol hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-2,3-dihydro-1H-indene-4,5-diol hydrobromide is a chemical compound that belongs to the class of indene derivatives. This compound is characterized by the presence of an amino group and two hydroxyl groups on the indene ring, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2,3-dihydro-1H-indene-4,5-diol hydrobromide typically involves the reduction of indene derivatives followed by the introduction of amino and hydroxyl groups. One common method involves the reduction of 1H-indene-4,5-dione using sodium borohydride, followed by the reaction with ammonia to introduce the amino group. The hydroxyl groups are then introduced through a hydroxylation reaction using hydrogen peroxide in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-2,3-dihydro-1H-indene-4,5-diol hydrobromide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form different indene derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, and various substituted indene derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Amino-2,3-dihydro-1H-indene-4,5-diol hydrobromide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Amino-2,3-dihydro-1H-indene-4,5-diol hydrobromide involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxyl groups play a crucial role in binding to these targets, leading to the modulation of their activity. The compound can inhibit enzyme activity by binding to the active site or alter receptor function by interacting with the binding site.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-2,3-dihydro-1H-indene-5-carboxamide
- 2-Amino-2,3-dihydro-1H-indene-2-carboxylic acid
- 5-Bromo-2,3-dihydro-1H-inden-2-amine hydrobromide
Uniqueness
2-Amino-2,3-dihydro-1H-indene-4,5-diol hydrobromide is unique due to the presence of both amino and hydroxyl groups on the indene ring, which provides it with distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
37096-31-4 |
|---|---|
Formule moléculaire |
C9H12BrNO2 |
Poids moléculaire |
246.10 g/mol |
Nom IUPAC |
2-amino-2,3-dihydro-1H-indene-4,5-diol;hydrobromide |
InChI |
InChI=1S/C9H11NO2.BrH/c10-6-3-5-1-2-8(11)9(12)7(5)4-6;/h1-2,6,11-12H,3-4,10H2;1H |
Clé InChI |
OISVTUNVTYRLRB-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC2=C1C=CC(=C2O)O)N.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


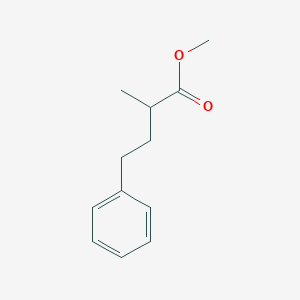

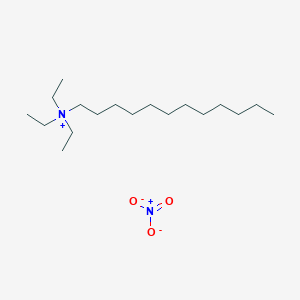

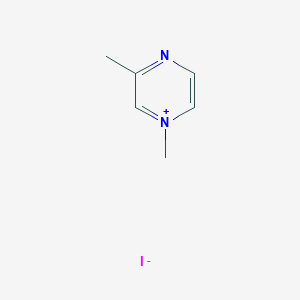
![4-[2-(3-Cyanopropyl)-1,3-dioxolan-2-yl]butanenitrile](/img/structure/B14673402.png)
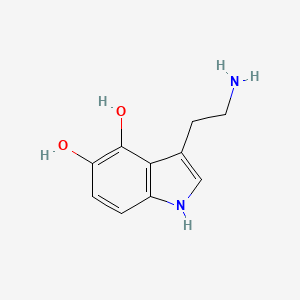
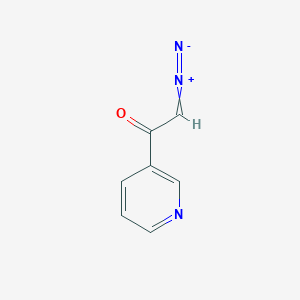
![Sulfonium, diphenyl[4-(phenylthio)phenyl]-](/img/structure/B14673430.png)
